molecular formula C12H17NO4 B13345247 Phthalic acid, monoisobutyl ester, ammonium salt CAS No. 101976-14-1

Phthalic acid, monoisobutyl ester, ammonium salt

Cat. No.: B13345247
CAS No.: 101976-14-1
M. Wt: 239.27 g/mol
InChI Key: FOMDNQDHJPVRSO-UHFFFAOYSA-N
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Description

Phthalic acid, monoisobutyl ester, ammonium salt is a bioactive chemical compound It is a derivative of phthalic acid, which is widely used in various industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalic acid, monoisobutyl ester, ammonium salt is typically synthesized through the esterification of phthalic acid with isobutanol, followed by the neutralization with ammonium hydroxide. The reaction conditions usually involve heating the mixture under reflux to facilitate the esterification process. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Phthalic acid, monoisobutyl ester, ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phthalic acid, alcohol derivatives, and various substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phthalic acid, monoisobutyl ester, ammonium salt has several scientific research applications, including:

Mechanism of Action

The mechanism of action of phthalic acid, monoisobutyl ester, ammonium salt involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, proteins, and enzymes, leading to changes in cellular functions. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and disruption of cellular structures .

Comparison with Similar Compounds

Phthalic acid, monoisobutyl ester, ammonium salt is compared with other similar compounds such as:

  • Di-n-butyl phthalate
  • Diethyl phthalate
  • Dimethyl phthalate
  • Di(2-ethylhexyl) phthalate
  • Diisobutyl phthalate

These compounds share similar chemical structures and properties but differ in their specific applications and biological activities. This compound is unique due to its specific ester and ammonium salt functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

101976-14-1

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

azanium;2-(2-methylpropoxycarbonyl)benzoate

InChI

InChI=1S/C12H14O4.H3N/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14;/h3-6,8H,7H2,1-2H3,(H,13,14);1H3

InChI Key

FOMDNQDHJPVRSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1C(=O)[O-].[NH4+]

Origin of Product

United States

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